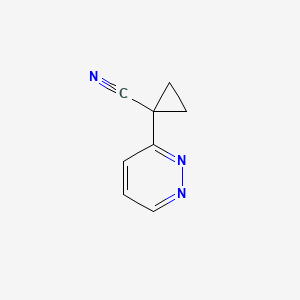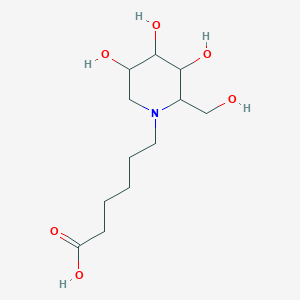
3-Chloro-4-(2-fluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of benzoic acid derivatives and contains both chlorine and fluorine atoms.
- The compound’s structure consists of a benzene ring substituted with a chlorine atom at position 2 and a fluoroethoxy group at position 4.
- Its systematic IUPAC name is 3- (2-chloro-4- (trifluoromethyl)phenoxy)-benzoic acid .
3-Chloro-4-(2-fluoroethoxy)benzoic acid: is a chemical compound with the molecular formula C₁₄H₈ClF₃O₃ and a molecular weight of 316.66 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 3-Chloro-4-(2-fluoroethoxy)benzoic acid depends on its specific application.
- If used as an herbicide, it likely interferes with plant growth pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
3-chloro-4-(2-fluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-7-5-6(9(12)13)1-2-8(7)14-4-3-11/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
HEOLGIFCPGCJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)



![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)






![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
